molecular formula C10H19O5P B13711695 Diisopropyl (3-acetyloxiran-2-yl)phosphonate CAS No. 89020-96-2

Diisopropyl (3-acetyloxiran-2-yl)phosphonate

Cat. No.: B13711695
CAS No.: 89020-96-2
M. Wt: 250.23 g/mol
InChI Key: XNSASXFQYQSLRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl (3-acetyloxiran-2-yl)phosphonate typically involves the reaction of diisopropyl phosphite with an appropriate epoxide. One common method is the reaction of diisopropyl phosphite with 3-acetyloxirane under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl (3-acetyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Diisopropyl (3-acetyloxiran-2-yl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diisopropyl (3-acetyloxiran-2-yl)phosphonate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biomolecules. The phosphonate group can also participate in binding interactions with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (3-acetyloxiran-2-yl)phosphonate
  • Dimethyl (3-acetyloxiran-2-yl)phosphonate
  • Diphenyl (3-acetyloxiran-2-yl)phosphonate

Uniqueness

Diisopropyl (3-acetyloxiran-2-yl)phosphonate is unique due to its specific substituents, which influence its reactivity and interactions. The presence of isopropyl groups can affect the compound’s solubility, stability, and overall chemical behavior compared to its analogs .

Properties

CAS No.

89020-96-2

Molecular Formula

C10H19O5P

Molecular Weight

250.23 g/mol

IUPAC Name

1-[3-di(propan-2-yloxy)phosphoryloxiran-2-yl]ethanone

InChI

InChI=1S/C10H19O5P/c1-6(2)14-16(12,15-7(3)4)10-9(13-10)8(5)11/h6-7,9-10H,1-5H3

InChI Key

XNSASXFQYQSLRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C1C(O1)C(=O)C)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.